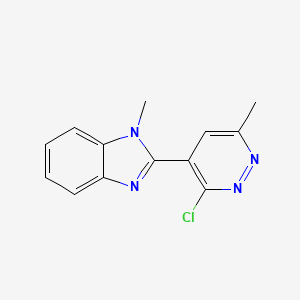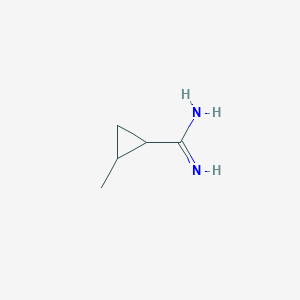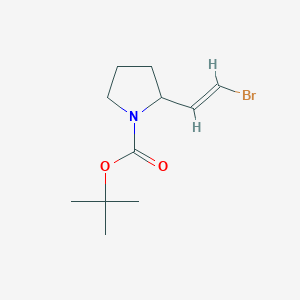
2-Pyridinesulfenyl chloride, 5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinesulfenyl chloride, 5-nitro- is a chemical compound with the molecular formula C5H3ClN2O2S. It is known for its utility in organic synthesis, particularly as a protecting and activating group for cysteine in peptide synthesis. The compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes .
Vorbereitungsmethoden
The synthesis of 2-pyridinesulfenyl chloride, 5-nitro- typically involves the reaction of 5-nitropyridine-2-thiol with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction is as follows:
5-Nitropyridine-2-thiol+Thionyl chloride→2-Pyridinesulfenyl chloride, 5-nitro-+Hydrogen chloride
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of specialized equipment to handle the reagents and control the reaction conditions .
Analyse Chemischer Reaktionen
2-Pyridinesulfenyl chloride, 5-nitro- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives, while the sulfenyl chloride moiety can be oxidized to sulfonyl derivatives.
Disulfide Formation: It is particularly useful in forming disulfide bonds, which are crucial in the synthesis of cyclic and unsymmetrical disulfides
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved.
Wissenschaftliche Forschungsanwendungen
2-Pyridinesulfenyl chloride, 5-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for cysteine in peptide synthesis, facilitating the formation of cyclic peptides and disulfide bonds.
Biology: The compound is employed in the modification of biomolecules, particularly in the synthesis of N-, O-, and S-protected amino acids.
Industry: The compound is used in the production of various fine chemicals and intermediates for pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-pyridinesulfenyl chloride, 5-nitro- involves its reactivity with nucleophiles. The sulfenyl chloride moiety acts as an electrophile, reacting with nucleophilic groups such as thiols, amines, and alcohols. This reactivity is crucial for its role as a protecting and activating group in peptide synthesis. The nitro group can also participate in redox reactions, further expanding its utility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Pyridinesulfenyl chloride, 5-nitro- can be compared with other similar compounds such as:
3-Nitro-2-pyridinesulfenyl chloride: Similar in structure but with the nitro group at a different position, affecting its reactivity and applications.
2,2’-Dithiobis(5-nitropyridine): Contains a disulfide bond, making it useful in different types of chemical reactions.
2-Mercaptopyridine: Lacks the nitro group and sulfenyl chloride moiety, resulting in different chemical properties and applications
These comparisons highlight the unique reactivity and versatility of 2-pyridinesulfenyl chloride, 5-nitro-, making it a valuable reagent in various fields of research and industry.
Eigenschaften
Molekularformel |
C5H3ClN2O2S |
|---|---|
Molekulargewicht |
190.61 g/mol |
IUPAC-Name |
(5-nitropyridin-2-yl) thiohypochlorite |
InChI |
InChI=1S/C5H3ClN2O2S/c6-11-5-2-1-4(3-7-5)8(9)10/h1-3H |
InChI-Schlüssel |
FUOFMUPIWBCBMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine](/img/structure/B13204140.png)

![2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13204142.png)
![1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one](/img/structure/B13204144.png)
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13204158.png)
![([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene](/img/structure/B13204159.png)
![Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204161.png)

![Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13204173.png)

![1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13204188.png)
![2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13204194.png)

